molecular formula C11H24S B13820589 3-Methylsulfanyldecane CAS No. 30571-73-4

3-Methylsulfanyldecane

Cat. No.: B13820589
CAS No.: 30571-73-4
M. Wt: 188.38 g/mol
InChI Key: MSFFVJREQAFYLA-UHFFFAOYSA-N
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Description

1-Ethyloctylmethyl sulfide is an organic compound with the molecular formula C11H24S. It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyloctylmethyl sulfide can be synthesized through the reaction of a thiol with a base, such as sodium hydride (NaH), to form the corresponding thiolate ion (RS-). This thiolate ion then reacts with a primary or secondary alkyl halide in an S_N2 mechanism, similar to the Williamson synthesis of ethers .

Industrial Production Methods: Industrial production of 1-ethyloctylmethyl sulfide typically involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyloctylmethyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyloctylmethyl sulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-ethyloctylmethyl sulfide involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various substrates, leading to changes in their chemical properties. This interaction can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

1-Ethyloctylmethyl sulfide can be compared to other similar compounds, such as:

Uniqueness: 1-Ethyloctylmethyl sulfide is unique due to its specific alkyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .

Properties

CAS No.

30571-73-4

Molecular Formula

C11H24S

Molecular Weight

188.38 g/mol

IUPAC Name

3-methylsulfanyldecane

InChI

InChI=1S/C11H24S/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3

InChI Key

MSFFVJREQAFYLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)SC

Origin of Product

United States

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